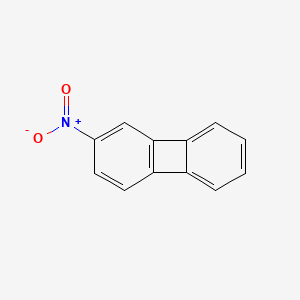

2-Nitrobiphenylene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18931-53-8 |

|---|---|

Molecular Formula |

C12H7NO2 |

Molecular Weight |

197.19 g/mol |

IUPAC Name |

2-nitrobiphenylene |

InChI |

InChI=1S/C12H7NO2/c14-13(15)8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H |

InChI Key |

AWAUZFBPDSEEIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C2C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitrobiphenylene and Its Derivatives

Classical Nitration Routes

The introduction of a nitro group onto an aromatic ring, a process known as nitration, is a fundamental reaction in organic chemistry. For biphenyl (B1667301) and its derivatives, this is typically achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Nitration Mechanisms

Electrophilic aromatic nitration is a classic example of an electrophilic aromatic substitution reaction. The process generally involves three key steps:

Attack of the Aromatic Ring: The electron-rich π system of the aromatic ring attacks the nitronium ion. vaia.com This step is typically the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. vaia.com This intermediate temporarily disrupts the aromaticity of the ring. vaia.com

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic compound. vaia.com

The reactivity of the aromatic substrate is crucial. Biphenyl, with its two phenyl rings, is more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-donating effect of one phenyl group on the other, which helps to stabilize the intermediate carbocation. vaia.com

Regioselectivity Control in Nitration Reactions

The position at which the nitro group is introduced into the biphenyl ring system is governed by the directing effects of the substituents already present on the ring and the reaction conditions. iaea.orgkoreascience.kr

In the case of unsubstituted biphenyl, the phenyl group acts as an ortho, para-directing group. stackexchange.com This is because the positive charge in the arenium ion intermediate can be delocalized onto the second phenyl ring when the attack occurs at the ortho or para positions, providing additional resonance stabilization. vaia.comstackexchange.com Consequently, nitration of biphenyl typically yields a mixture of 2-nitrobiphenyl (B167123) and 4-nitrobiphenyl (B1678912). rsc.org

Several factors can influence the ratio of these isomers:

Steric Hindrance: The ortho positions are sterically more hindered than the para position, which can disfavor the formation of the 2-nitro isomer. vaia.com

Reaction Temperature: Higher temperatures can sometimes lead to changes in the isomer distribution.

Nature of the Nitrating Agent: The choice of nitrating agent and the reaction medium can significantly impact regioselectivity. For instance, nitration in the presence of zeolites has been shown to alter the typical isomer ratios, sometimes favoring the para isomer to a greater extent. researchgate.net The use of different acid catalysts, such as phosphoric acid, can also influence the product distribution, often favoring nitration at the site more remote from a substituent compared to reactions in sulfuric acid. rsc.org

Substituent Effects: In substituted biphenyls, the existing substituent's electronic and steric properties will dictate the position of further nitration. iaea.orgkoreascience.kr Electron-donating groups generally activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. iaea.orgkoreascience.kr

Studies have shown that the ratio of 2-nitrobiphenyl to 4-nitrobiphenyl can be approximately 3.5 when nitrating with nitric acid in aqueous sulfuric acid. rsc.org However, this ratio is highly dependent on the specific reaction conditions. iaea.orgkoreascience.kr

Synthesis of Specific Nitrobiphenyl Isomers

The synthesis of specific nitrobiphenyl isomers often requires careful selection of starting materials and reaction conditions to achieve the desired regioselectivity.

The synthesis of 1-nitrobiphenylene has been achieved through unambiguous routes starting from biphenyl derivatives. rsc.orgrsc.orgrsc.org One approach involves the cyclization of appropriately substituted biphenyls. rsc.orgrsc.orgrsc.org For instance, the synthesis can proceed through the formation and subsequent decomposition of iodonium (B1229267) salts derived from 2-iodo-3'-nitrobiphenyl or 2-iodo-2'-nitrobiphenyl. rsc.org Pyrolysis of these salts with cuprous oxide can yield 1-nitrobiphenylene, although often in low yields. rsc.org

The direct nitration of biphenyl is a common method for the preparation of 2-nitrobiphenyl. ontosight.ai This is typically carried out using a mixture of nitric acid and sulfuric acid. ontosight.ai While this method also produces the 4-nitro isomer, the 2-nitro isomer is often a major product. stackexchange.com

Alternative synthetic routes to 2-nitrobiphenyl have also been developed. These include:

Suzuki Cross-Coupling: This method involves the reaction of 1-iodo-2-nitrobenzene (B31338) with phenylboronic acid in the presence of a palladium catalyst. researchgate.netresearchgate.net This approach offers a versatile and efficient way to form the biphenyl linkage with a pre-defined position for the nitro group.

Ullmann Reaction: Another approach involves the Ullmann reaction of 2-nitrobenzenediazonium (B1203363) fluoroborate with chlorobenzene (B131634) using copper powder as a catalyst. google.com

The choice of method depends on the desired scale, purity requirements, and available starting materials.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product |

| Biphenyl | Nitric Acid/Sulfuric Acid | - | 2-Nitrobiphenyl & 4-Nitrobiphenyl |

| 1-Iodo-2-nitrobenzene | Phenylboronic Acid | Palladium(II) Acetate (B1210297) | 2-Nitrobiphenyl |

| 2-Nitrobenzenediazonium fluoroborate | Chlorobenzene | Copper Powder | 2-Nitrobiphenyl |

A summary of synthetic routes to 2-Nitrobiphenylene.

The synthesis of 2-hydroxy-3-nitrobiphenyl (B8728906) can be achieved through several pathways. One common method is the nitration of 2-hydroxybiphenyl. ontosight.ai The hydroxyl group is an activating, ortho, para-director, so careful control of reaction conditions is necessary to favor nitration at the 3-position.

An alternative approach involves the reduction of a nitro group on a precursor that already contains the desired substitution pattern. For example, 3''-amino-2''-hydroxy-biphenyl-3-carboxylic acid can be synthesized from 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid via reduction of the nitro group using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of ferric hydroxide (B78521) and silica (B1680970) gel. chemicalbook.com

Furthermore, the synthesis of related compounds, such as 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, can be accomplished from precursors like 5'-chloro-2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid through hydrogenation to reduce the nitro group. google.com This highlights the utility of the nitro group as a precursor to an amino group in the synthesis of more complex biphenyl derivatives.

| Precursor | Reagents | Product |

| 2-Hydroxybiphenyl | Nitrating Agent | 2-Hydroxy-3-nitrobiphenyl |

| 2'-Hydroxy-3'-nitrobiphenyl-3-carboxylic acid | Hydrazine Hydrate, Ferric Hydroxide, Silica Gel | 3''-Amino-2''-hydroxy-biphenyl-3-carboxylic acid |

| 5'-Chloro-2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid | H₂, Pd/C | 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid |

Synthetic routes to 2-Hydroxy-3-nitrobiphenyl and related derivatives.

Preparation of Halogenated Nitrobiphenyl Derivatives

Halogenated nitrobiphenyls serve as versatile precursors for a variety of transformations. A rapid Diels-Alder approach provides an efficient route to these templates. acs.org This method allows for the synthesis of halogenated biaryl templates in two steps from the corresponding aromatic aldehydes. Subsequent functionalization of these templates is readily achievable. For instance, Suzuki couplings can be performed on the biaryl chlorides, demonstrating good tolerance for both electron-donating and electron-withdrawing groups. acs.org Further transformations include the hydrogenation of the nitro moiety, which can be accompanied by the removal of a benzyl (B1604629) ether protecting group to yield o-anilino, o-phenolic polyaryls. acs.org Selective reduction of the nitro group or selective removal of the benzyl ether under Lewis acidic conditions is also possible. acs.org These halogenated, o-nitro biaryl templates have been successfully utilized in the synthesis of chlorinated carbazoles via the Cadogan cyclization. acs.org

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis has revolutionized the synthesis of biaryl compounds, and this compound is no exception. Palladium and nickel catalysts are at the forefront of these methodologies, enabling efficient carbon-carbon bond formation.

Suzuki Cross-Coupling Protocols for Nitrobiphenyls

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 2-nitrobiphenyls and their derivatives. researchgate.netuio.no This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. google.com

A variety of Suzuki cross-coupling protocols have been developed for the synthesis of 2-nitrobiphenyl and 2,2′-dinitrobiphenyls. nih.govacs.org An efficient method utilizes the coupling of highly substituted and congested 1-chloro-2-nitrobenzenes with phenylboronic acids. researchgate.net These reactions can be carried out using Pd(PPh₃)₄ as the catalyst and sodium carbonate as the base in a methanol-water mixture, often accelerated by microwave heating. researchgate.net This approach has demonstrated high functional group tolerance and provides a general route to 2-nitrobiphenyls in excellent yields. researchgate.netresearchgate.net For instance, the reaction of 1-iodo-2-nitrobenzene with phenylboronic acid, catalyzed by palladium(II) acetate with potassium carbonate as a base, effectively produces 2-nitrobiphenyl. researchgate.net The reaction progress can be monitored in situ using techniques like near-infrared and Raman spectroscopy. researchgate.net

The synthesis of unsymmetrically substituted 2,2'-dinitro-1,1'-biphenyls can also be achieved through tailored Suzuki cross-coupling protocols. researchgate.net These dinitro compounds are valuable intermediates for the synthesis of benzo[c]cinnolines. researchgate.net

Table 1: Selected Examples of Suzuki Cross-Coupling for the Synthesis of 2-Nitrobiphenyl Derivatives

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1-Chloro-2-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | MeOH/H₂O (4:1) | Quantitative |

| 1-Iodo-2-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | MeOH/H₂O | - |

| 2-Bromoaniline | 2-Nitrophenylboronic acid | - | - | - | Good |

Data compiled from sources researchgate.netuio.noresearchgate.net. Note: Specific yield for the iodo-derivative was not provided in the source.

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net In the context of nitro-substituted systems, the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, can present challenges. nih.govacs.org

Nickel-Catalyzed Coupling Reactions

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. acs.org The Negishi coupling, which pairs an organozinc compound with an organic halide, can be catalyzed by nickel complexes. orgsyn.orgwikipedia.org However, the nitro group is often incompatible with nickel-phosphine catalysts, which can limit its application in the synthesis of nitrobiphenyls. orgsyn.org Palladium-catalyzed cross-coupling is generally more chemoselective in the presence of a nitro group. orgsyn.org

Despite these challenges, nickel-catalyzed systems have been developed for certain transformations. For instance, a nickel-catalyzed denitrative etherification has been reported, although its application is primarily for nitroarenes with electron-withdrawing groups at the para-position. acs.org The mechanism of nickel-catalyzed cross-couplings can be more complex than that of palladium, potentially involving multiple oxidation states of nickel (Ni(0), Ni(I), Ni(II), and Ni(III)). acs.org

Functional Group Interconversion for Nitroaromatic Formation

The synthesis of nitroaromatic compounds, including derivatives of this compound, can be achieved through functional group interconversion (FGI). scielo.brslideshare.net This strategy involves the transformation of an existing functional group on the aromatic ring into a nitro group. researchgate.net One of the primary FGI methods for this purpose is the oxidation of an aryl amine. scielo.br

While direct nitration via electrophilic aromatic substitution is a more common and often more practical approach for synthesizing nitroaromatics, FGI offers an alternative route. scielo.br The conversion of an amino group (-NH₂) to a nitro group (-NO₂) is a key example of this type of transformation. slideshare.net This process typically involves treatment of the corresponding amino-biphenylene with a suitable oxidizing agent. The specific reagents and conditions must be carefully selected to achieve the desired transformation without causing unwanted side reactions on the sensitive biphenylene (B1199973) core.

Although less frequently applied in practice compared to direct nitration, the oxidation of anilines and other arylamines remains a valid synthetic tool in the organic chemist's arsenal (B13267) for accessing specific nitroaromatic isomers that might be difficult to obtain through other means. scielo.br

Table 1: Key Functional Group Interconversions for Nitroaromatic Synthesis

| Starting Functional Group | Target Functional Group | General Transformation | Relevance |

| Amine (-NH₂) | Nitro (-NO₂) | Oxidation | A primary FGI method for introducing a nitro group onto an aromatic ring. scielo.brslideshare.net |

| Carboxylic Acid (-COOH) | Acyl Halide (-COX) | Halogenation | An intermediate step that can facilitate further reactions in a multi-step synthesis of a complex nitroaromatic molecule. scielo.br |

| Nitroalkane | α-Aryl Nitroalkane | Cu-catalyzed coupling | A method for creating C-C bonds to form more complex nitro compounds from simpler nitroalkanes and aryl halides. researchgate.net |

Emergent and Specialized Synthetic Approaches

Beyond conventional laboratory synthesis, nitroaromatic compounds like this compound can be formed through complex processes in the environment and by living organisms. These pathways are of significant interest due to their implications for environmental chemistry and toxicology.

Atmospheric Formation Pathways of Nitro-Polycyclic Aromatic Hydrocarbons (PAHs)

Nitro-polycyclic aromatic hydrocarbons (NPAHs), a class of compounds that includes this compound, are known environmental pollutants that can be formed through atmospheric processes. mdpi.comcase.edu Their formation occurs via two principal routes: primary formation and secondary formation. mdpi.comaaqr.org

Primary Formation: This process involves the direct emission of NPAHs from incomplete combustion processes. mdpi.comcase.edu During the high-temperature combustion of organic materials, such as in diesel engines or coal burning, electrophilic nitration of parent PAHs can occur with species like the nitronium ion (NO₂⁺), leading to the formation of NPAHs directly at the source. mdpi.com

Secondary Formation: This pathway involves the chemical transformation of parent PAHs after they have been released into the atmosphere. mdpi.comaaqr.org These reactions are typically initiated by photochemically generated radicals present in the troposphere. aaqr.org

Daytime Reactions: During the day, the hydroxyl (OH) radical, formed from the photolysis of ozone, is the primary oxidant. The reaction of a PAH like biphenylene with the OH radical in the presence of nitrogen oxides (NOx) can lead to the formation of a nitro-derivative. aaqr.orgtandfonline.com

Nighttime Reactions: At night, the nitrate (B79036) (NO₃) radical becomes the dominant initiator. Gas-phase reactions between PAHs and the NO₃ radical can also produce NPAHs. case.eduaaqr.orgtandfonline.com

Research has shown that specific isomers can be indicative of the formation pathway. For instance, compounds like 2-nitrofluoranthene (B81861) and 2-nitropyrene (B1207036) are primarily formed through secondary atmospheric reactions of their parent PAHs, fluoranthene (B47539) and pyrene, respectively. mdpi.comaaqr.org Similarly, the atmospheric reactions of triphenylene (B110318) initiated by OH or NO₃ radicals have been shown to form 1- and 2-nitrotriphenylene, suggesting a plausible pathway for the atmospheric formation of this compound from biphenylene. jst.go.jp

Table 2: Summary of Atmospheric NPAH Formation Pathways

| Formation Pathway | Description | Initiating Species | Time of Day | Example Products |

| Primary | Direct emission from high-temperature combustion sources. mdpi.com | NO₂⁺ | N/A (Source-dependent) | 1-Nitropyrene aaqr.org |

| Secondary | Gas-phase chemical transformation of parent PAHs in the atmosphere. mdpi.com | OH Radical tandfonline.com | Daytime | 2-Nitrofluoranthene, 2-Nitropyrene mdpi.comaaqr.org |

| Secondary | Gas-phase chemical transformation of parent PAHs in the atmosphere. case.edu | NO₃ Radical tandfonline.com | Nighttime | 2-Nitrofluoranthene, 2-Nitropyrene mdpi.comaaqr.org |

Biogenic Synthesis Mechanisms of Nitroaromatic Compounds

While the vast majority of nitroaromatic compounds in the environment are synthetic, several are produced naturally by living organisms. nih.govasm.org Studies into these biogenic nitroaromatics have uncovered two main synthetic mechanisms employed by microorganisms. nih.gov

One identified pathway mirrors industrial synthesis, involving an electrophilic attack by a nitronium cation (NO₂⁺) to directly attach the nitro group to an aromatic substrate. nih.gov In biological systems, the generation of this nitronium cation has been associated with the activity of nitric oxide synthase and the production of nitric oxide radicals. nih.gov This mechanism is believed to be responsible for the biosynthesis of compounds such as 3-nitrotyrosine (B3424624) and thaxtomins. nih.gov

The reduction of the nitro group is a central aspect of the biological activity and, in some cases, the toxicity of these compounds. nih.gov Enzymatic reactions can reduce the nitro group, forming reactive intermediates like nitroso and superoxide (B77818) species that can interact with cellular components. nih.gov While not a synthesis of the nitro group itself, this bioactivation is a critical biological transformation of nitroaromatics. encyclopedia.pub

Although the specific biogenic synthesis of this compound has not been documented, the known pathways for producing other nitroaromatic natural products provide a framework for understanding how such a compound could potentially be formed in a biological context.

Table 3: Examples of Biogenic Nitroaromatic Compounds

| Compound Name | Believed Biosynthetic Mechanism | Producing Organism Type (General) |

| Dioxyapyrrolomycin | Electrophilic nitration nih.gov | Bacteria |

| 1-Nitroaknadinine | Electrophilic nitration nih.gov | Plants |

| 3-Nitrotyrosine | Electrophilic nitration nih.gov | Various (often associated with oxidative stress) |

| Thaxtomins | Electrophilic nitration nih.gov | Bacteria (e.g., Streptomyces) |

Reaction Pathways and Mechanistic Investigations of 2 Nitrobiphenylene Transformations

Reductive Transformations of the Nitro Group

The reduction of the nitro group in 2-nitrobiphenylene is a key step that initiates a cascade of reactions, leading to the formation of valuable nitrogen-containing heterocycles. This process can be achieved using various reducing agents and catalysts, each influencing the reaction pathway and the final product.

Intramolecular Reductive Cyclization to N-Heterocycles (Cadogan Reaction)

The Cadogan reaction is a powerful method for the synthesis of carbazoles and other N-heterocycles through the intramolecular reductive cyclization of 2-nitrobiphenyls and related compounds. derpharmachemica.comacs.org This reaction typically involves the deoxygenation of the nitro group by a trivalent phosphorus reagent, such as a trialkyl phosphite (B83602) or triphenylphosphine (B44618), at elevated temperatures. acs.orgnih.govrhhz.net The reaction is valued for its ability to tolerate a wide range of functional groups and provide regiocontrol in the synthesis of substituted carbazoles. derpharmachemica.com

The synthesis of carbazoles from 2-nitrobiphenyl (B167123) derivatives is a classic application of the Cadogan reaction. derpharmachemica.comacs.org The starting 2-nitrobiphenyls are often prepared via Suzuki-Miyaura cross-coupling reactions. derpharmachemica.comresearchgate.net The subsequent reductive cyclization with a phosphorus(III) reagent, like triphenylphosphine, leads to the formation of the carbazole (B46965) skeleton. derpharmachemica.comacs.orgresearchgate.net The reaction conditions, particularly the solvent and temperature, can significantly influence the yield of the carbazole product. acs.orgscribd.comacs.org For instance, higher boiling point solvents have been shown to improve reaction yields. acs.orgacs.org Recent advancements have also explored microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. tandfonline.com

Table 1: Examples of Carbazole Synthesis via Cadogan Reaction

| Starting Material | Reagent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Nitrobiphenyl | P(OEt)₃ or PPh₃ (microwave) | Carbazole | 96 | tandfonline.com |

| Substituted 2-Nitrobiphenyls | MoO₂Cl₂(dmf)₂ / PPh₃ | Substituted Carbazoles | 70-87 | tandfonline.com |

| 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | Triphenylphosphine | 9H-Carbazole-1-carboxylic acid methyl ester & 9H-Carbazole-3-carboxylic acid methyl ester | 96 (1:1 mixture) | derpharmachemica.com |

Phosphorus(III) reagents are central to the Cadogan reaction, acting as the deoxygenating agent. nih.govrhhz.netacs.org Traditionally, stoichiometric amounts of these reagents were used. nih.gov However, the development of catalytic variants has been a significant focus to improve the efficiency and sustainability of the reaction. nih.govnih.gov

A notable advancement is the use of small-ring phosphacycloalkanes, such as 1,2,2,3,4,4-hexamethylphosphetane, as catalysts in the presence of a hydrosilane as a terminal reductant. nih.govacs.org This catalytic system operates through a P(III)/P(V)=O redox cycle, where the phosphine (B1218219) is regenerated in situ. nih.govmit.edumit.edumit.edu Strained four-membered phosphetanes have proven to be more effective catalysts for this redox cycling compared to their acyclic or five-membered counterparts. mit.edumit.edu The catalytic cycle involves the deoxygenation of the nitroarene by the P(III) phosphine to form a P(V) phosphine oxide, which is then reduced back to the P(III) state by the silane, allowing for catalytic turnover. nih.govmit.edu

The mechanism of the Cadogan reaction involves a stepwise deoxygenation of the nitro group. nih.gov While the exact intermediates can be transient, studies have provided significant insights into the reaction pathway.

Computational studies, specifically Density Functional Theory (DFT) modeling, have suggested a (3+1) cheletropic addition as a key step in the deoxygenation process, particularly in catalytic systems using phosphetanes. nih.govacs.org This pathway involves the interaction between the phosphacycloalkane catalyst and the 2-nitrobiphenyl substrate to form a pentacoordinate spiro-bicyclic dioxazaphosphetane intermediate. nih.govacs.org This intermediate is unstable and decomposes through a (2+2) cycloreversion to yield one equivalent of the phosphine oxide and the corresponding 2-nitrosobiphenyl. nih.govacs.org

Mechanistic Elucidation via Deoxygenation Sequences

Characterization of Oxazaphosphirane Adducts

In the study of organophosphorus-catalyzed transformations of this compound, the formation of an oxazaphosphirane adduct is a key mechanistic step. This intermediate arises from the reaction of a phosphine catalyst with the nitroso intermediate generated from this compound. Experimental and computational studies have provided evidence for the existence of these adducts. nih.govmit.edu

Specifically, in the presence of a small-ring phosphacycloalkane catalyst like 1,2,2,3,4,4-hexamethylphosphetane, this compound is first deoxygenated to 2-nitrosobiphenyl. nih.govmit.edu This nitroso intermediate then reacts with the phosphine catalyst in a (2+1) addition to form the transient oxazaphosphirane adduct. nih.govmit.edumit.edu While often too reactive to be isolated, spectroscopic data, in some cases, has supported the presence of this highly reactive intermediate. mit.edu This adduct is a critical branching point, determining whether the reaction proceeds via an intramolecular or intermolecular pathway. mit.edu

Nitrene-like C-H Insertion Mechanism

The formation of carbazole from this compound is proposed to occur through a nitrene-like C-H insertion mechanism. nih.govmit.eduumich.eduresearchgate.net Following the formation of the oxazaphosphirane adduct, this intermediate can evolve through the loss of a phosphine oxide molecule. nih.govmit.edu This elimination generates a species that exhibits reactivity characteristic of a nitrene, which then undergoes an intramolecular C-H insertion to form the stable carbazole ring system. nih.govmit.edu

It is important to note that this process is often described as "nitrene-like" because the intermediacy of a true, free arylnitrene is debated. acs.orgnih.gov The reaction may proceed through a concerted mechanism where the C-N bond formation and C-H bond cleavage occur without the formation of a discrete nitrene intermediate. Computational studies, such as Density Functional Theory (DFT) modeling, have been instrumental in exploring the energetics of this pathway and support the C-H insertion step. nih.govmit.edunih.gov

Catalytic Systems and Conditions (e.g., CO Surrogates, Alkali Halides)

Various catalytic systems have been developed to promote the transformations of this compound. A common strategy involves reductive carbonylation, often catalyzed by ruthenium carbonyl complexes like Ru₃(CO)₁₂. psu.edu In these reactions, carbon monoxide (CO) acts as the reducing agent. However, due to the challenges of handling gaseous CO, CO surrogates such as phenyl formate (B1220265) have been successfully employed. researchgate.net For instance, the reductive cyclization of 2-nitrostyrenes to indoles can be achieved using phenyl formate with a palladium/phenanthroline catalyst system. researchgate.net

The efficiency and selectivity of these reactions can be significantly influenced by additives. For example, in the ruthenium-catalyzed reductive carbonylation of this compound, the presence of alkali halides as co-catalysts has been shown to increase both the reaction rate and the selectivity towards carbazole formation. psu.eduresearchgate.net The effect of the halide anion on selectivity for carbazole follows the order Cl⁻ > Br⁻ ≈ F⁻ > I⁻. researchgate.net

Extension to Other N-Heterocycles (e.g., Indoles, Pyrroles)

The methodologies developed for the transformation of this compound have been extended to the synthesis of other important N-heterocycles, such as indoles and pyrroles. The reductive cyclization of substituted 2-nitrostyrenes, for example, provides a route to various indole (B1671886) derivatives. nih.govresearchgate.net This transformation can be catalyzed by systems like small-ring phosphacycloalkanes with a hydrosilane reductant or palladium complexes with CO surrogates. nih.govresearchgate.net

The synthesis of pyrroles can also be achieved through related strategies. For instance, N-arylpyrroles have been synthesized from nitrosoarenes, which are intermediates in the reduction of nitroarenes. researchgate.net These examples highlight the versatility of the catalytic systems and mechanistic principles derived from the study of this compound.

Intermolecular Reductive C-N Coupling Reactions

Beyond intramolecular cyclizations, this compound can participate in intermolecular reactions, leading to the formation of new C-N bonds.

Coupling with Boronic Acids

A significant development has been the organophosphorus-catalyzed intermolecular reductive C-N coupling of nitroarenes, including this compound, with boronic acids. acs.orgnih.govresearchgate.netscientificupdate.comorganic-chemistry.org This transition-metal-free method utilizes a small-ring phosphine catalyst and a hydrosilane as a terminal reductant to produce N-arylamines. acs.orgscientificupdate.comorganic-chemistry.org The reaction proceeds through a P(III)/P(V)=O redox cycle. scientificupdate.com This methodology is notable for its broad functional group tolerance and provides a valuable alternative to traditional transition-metal-catalyzed C-N cross-coupling reactions. acs.orgscientificupdate.com

Competition with Intramolecular Cyclization Pathways

An interesting aspect of the chemistry of this compound is the competition between intramolecular cyclization to form carbazole and intermolecular C-N coupling with external partners like boronic acids. acs.orgnih.govresearchgate.net When this compound is subjected to catalytic conditions in the absence of a coupling partner, the intramolecular pathway to carbazole is favored. acs.orgnih.govresearchgate.net

However, in the presence of a boronic acid, the reaction preferentially undergoes intermolecular reductive C-N coupling. acs.orgnih.govresearchgate.net This observation suggests that the intermolecular pathway is kinetically competitive with, or even favored over, the intramolecular cyclization under these conditions. acs.orgresearchgate.net DFT analysis supports this experimental finding, indicating that the oxazaphosphirane intermediate is diverted towards the intermolecular coupling pathway in the presence of a boronic acid. nih.gov

Below is a table summarizing the outcomes of competition experiments between intramolecular cyclization and intermolecular C-N coupling of this compound.

| Entry | Coupling Partner | Solvent | Product(s) | Outcome | Reference |

| 1 | None | Toluene | Carbazole | Intramolecular Cyclization | acs.orgresearchgate.net |

| 2 | Phenylboronic Acid | Toluene | 2-Anilinobiphenyl | Intermolecular C-N Coupling | acs.orgresearchgate.net |

| 3 | Phenylboronic Acid | CPME | 2-Anilinobiphenyl | Intermolecular C-N Coupling (enhanced) | researchgate.net |

Radical Tandem C-N Coupling Strategies

Radical tandem reactions provide an efficient pathway for constructing C-N bonds, often avoiding issues like overalkylation seen in classical nucleophilic substitutions. rsc.org In the context of nitroaromatic compounds, these strategies can be employed to form valuable products like aromatic tertiary amines from readily available carboxylic acids and nitroarenes. rsc.org

Mechanistic investigations using 2-nitrobiphenyl as a close proxy for this compound have been crucial in understanding the competition between intermolecular C-N coupling and intramolecular cyclization. When 2-nitrobiphenyl is subjected to reductive conditions in the absence of a coupling partner, it preferentially undergoes intramolecular C-H amination via a nitrene intermediate to form carbazole. clockss.org However, in the presence of a coupling partner like phenylboronic acid, the reaction pathway shifts significantly towards intermolecular reductive C-N cross-coupling. clockss.org This indicates that the intermolecular coupling can outcompete the intramolecular cyclization, which is kinetically favored in the absence of the external partner. The choice of solvent also plays a critical role, with solvents like cyclopentyl methyl ether (CPME) further favoring the desired intermolecular C-N coupling over the cyclization side reaction. clockss.org

These findings suggest that this compound would behave similarly. Under radical C-N coupling conditions with an appropriate coupling partner, it is expected to form the corresponding N-substituted 2-aminobiphenylene derivative. In the absence of such a partner, it would likely undergo intramolecular cyclization to yield a fused heterocyclic system.

Table 1: Competition between Intermolecular C-N Coupling and Intramolecular Cyclization for 2-Nitrobiphenyl

| Entry | Boronic Acid (equiv.) | Solvent | Yield of N-phenyl-2-aminobiphenyl (%) | Yield of Carbazole (%) |

| 1 | 0 | m-xylene | — | 82 |

| 2 | 1.1 | m-xylene | 76 | 22 |

| 3 | 1.1 | CPME | 88 | 11 |

| Data sourced from studies on 2-nitrobiphenyl, a structural analog of this compound. Yields were determined by gas chromatography. clockss.org |

General Reduction to Amino Compounds

The reduction of the nitro group in this compound to form 2-aminobiphenylene is a fundamental transformation. As with its structural analog 2-nitrobiphenyl, this reduction must be performed under conditions that avoid undesired side reactions, most notably intramolecular cyclization to form carbazole-like structures.

Several methods have been developed for the chemoselective reduction of the nitro group. A notable protocol utilizes a dioxomolybdenum(VI) catalyst with pinacol (B44631) as the reductant. This system efficiently reduces 2-nitrobiphenyl to 2-aminobiphenyl (B1664054), selectively targeting the nitro group without inducing the C-N bond formation that leads to carbazole, a common outcome when using other reductants like triphenylphosphine with the same catalyst. smolecule.com Another effective method involves the in-situ generation of boron triiodide (BI₃) from potassium borohydride (B1222165) (KBH₄) and iodine. This system was tested on 2-nitrobiphenyl and exclusively yielded 2-aminobiphenyl, with no carbazole formation observed, suggesting it does not proceed via a nitrene intermediate that would favor cyclization. chemrxiv.org Other established methods for reducing nitroarenes, such as using indium powder with ammonium (B1175870) chloride, also provide high yields of the corresponding amino compounds under simple workup conditions and are expected to be applicable to this compound. libretexts.org

Nucleophilic Aromatic Substitution Facilitation

The nitro group is a powerful electron-withdrawing group that strongly activates aromatic rings towards nucleophilic aromatic substitution (SNAr). chemrxiv.orgresearchgate.net This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the leaving group. chemrxiv.orgmasterorganicchemistry.com

In this compound, the nitro group at the C2 position is expected to significantly lower the electron density of the biphenylene (B1199973) ring system, making it susceptible to attack by nucleophiles. Although specific examples of SNAr reactions on this compound itself are not prominent in the cited literature, the principles of SNAr dictate that if a suitable leaving group were present at the C1 or C3 positions, the compound would readily undergo substitution. For instance, a hypothetical 1-halo-2-nitrobiphenylene would be highly activated for displacement of the halide by nucleophiles such as methoxide, amines, or thiolates. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. orgosolver.com

Reactions Involving Adjacent Carbon Acidic Protons

The electron-withdrawing nature of a nitro group also increases the acidity of protons on adjacent carbon atoms. qorganica.es In the case of this compound, the protons at the C1 and C3 positions are rendered more acidic than other C-H protons on the aromatic scaffold. This increased acidity is due to the stabilization of the resulting carbanion (conjugate base) through resonance delocalization of the negative charge onto the electronegative oxygen atoms of the nitro group. researchgate.net

While specific studies detailing the deprotonation of this compound at these positions were not found in the searched literature, the underlying principle is well-established in organic chemistry. qorganica.esresearchgate.net It is plausible that a sufficiently strong base could abstract the proton from either the C1 or C3 position. The resulting carbanion could then act as a nucleophile, reacting with various electrophiles to install a new substituent at that position. This potential reactivity opens a pathway for the functionalization of the biphenylene core at positions adjacent to the nitro group, a transformation that might be difficult to achieve through other means.

Cycloaddition Chemistry of Nitro Compounds

The biphenylene scaffold possesses unique reactivity in cycloaddition reactions due to the strain and anti-aromatic character of its central four-membered ring. researchgate.net Concurrently, the nitro group is known to activate adjacent double bonds, making them effective dienophiles in [4+2] Diels-Alder cycloadditions. libretexts.org

In this compound, the presence of the nitro group would electronically influence the double bonds within its substituted benzene (B151609) ring. This electronic perturbation, combined with the inherent strain of the biphenylene system, could facilitate its participation in cycloaddition reactions. Research on related polycyclic systems containing biphenylene units has demonstrated that they can undergo site-selective and reversible Diels-Alder reactions, with the regioselectivity governed by the bond alternation induced by the antiaromatic cyclobutadienoid rings. rsc.org This suggests that this compound could potentially act as a dienophile in reactions with conjugated dienes. The C1=C8b or C3=C4 double bond would be the most likely sites for such a reaction, as they are most activated by the C2-nitro group. The reaction would proceed via a concerted [4+2] mechanism to yield a complex, polycyclic adduct. orgosolver.comwikipedia.org

Reactions with Isocyanoacetate Esters leading to Heterocyclic Ring Fusion

A significant transformation of this compound involves its reaction with isocyanoacetate esters to create novel, fused heterocyclic systems. Specifically, the reaction of this compound with ethyl isocyanoacetate in the presence of a strong base, such as potassium tert-butoxide (t-BuOK), leads to the formation of a biphenylene-fused pyrimidine (B1678525) N-oxide. clockss.org

The reactivity of this compound towards the isocyanoacetate anion is relatively low, requiring prolonged reaction times even with a strong base. clockss.org In a typical procedure, treatment with t-BuOK for 30 hours at room temperature results in the formation of 4-(ethoxycarbonyl)benzocyclobutadieno[5,6-g]quinazoline 1-oxide in a 29% yield. clockss.org This reaction demonstrates a powerful method for extending the π-conjugated system of biphenylene by fusing a heterocyclic ring onto its framework, a synthetic challenge due to the limited availability of suitable methods. clockss.org

Table 2: Reaction of this compound with Ethyl Isocyanoacetate

| Reactant 1 | Reactant 2 | Base | Conditions | Product | Yield (%) |

| This compound | Ethyl Isocyanoacetate | t-BuOK | Room Temp, 30 h | 4-(Ethoxycarbonyl)benzocyclobutadieno[5,6-g]quinazoline 1-oxide | 29 |

| Data sourced from Uoyama, H., Ono, N., & Uno, H. (2007). clockss.org |

Photoinduced Reactions and Triplet State Formation

Nitroaromatic compounds are well-known for their rich photochemistry, which is often initiated by excitation to a singlet state, followed by efficient intersystem crossing (ISC) to a longer-lived triplet state. doubtnut.com The nitro group enhances the spin-orbit coupling that facilitates this process, leading to high triplet state yields. doubtnut.com

Studies on 2-nitrobiphenyl have shown that UV irradiation can lead to the formation of a ground-state triplet species, likely a nitrene formed after the loss of oxygen atoms. rsc.org More detailed investigations on related nitroaromatics like 4-hydroxy-4'-nitrobiphenyl (B1295355) reveal that an ultrafast ISC populates the lowest excited triplet state (T₁) with a high quantum yield. doubtnut.com This long-lived triplet state can then participate in subsequent chemical reactions, such as proton transfer. doubtnut.comgoogle.com

The general photochemical pathway for ortho-nitrobenzyl compounds, a class to which this compound is related, involves an intramolecular hydrogen abstraction by the excited nitro group from an adjacent position. molaid.com This forms a transient aci-nitro intermediate, which can then rearrange to release a caged molecule or undergo other transformations. molaid.com For this compound, photoexcitation would likely generate the triplet state, which could then abstract a hydrogen atom from the C1 position to form an aci-nitro intermediate. This intermediate is a key nexus for further photoreactions, potentially leading to rearrangements or other products. The triplet state itself can also be quenched or participate in energy or electron transfer reactions. doubtnut.com

Theoretical and Computational Studies of 2 Nitrobiphenylene Systems

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental to exploring the properties of 2-Nitrobiphenylene at the molecular level. These methods, grounded in quantum mechanics, are used to calculate the electronic structure and energy of the molecule, offering a window into its behavior.

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) stands as a primary tool for gaining mechanistic insights into systems like this compound. DFT methods are based on the principle that the energy of a system can be determined from its electron density. youtube.com This approach provides a balance between computational cost and accuracy, making it suitable for studying complex organic molecules. mdpi.com In the context of this compound, DFT can be employed to investigate its reactivity, spectroscopic properties, and the mechanisms of reactions it might undergo. nih.govespublisher.com The theory's core lies in the Hohenberg-Kohn theorems, which establish the electron density as the fundamental variable. youtube.com

A crucial application of DFT is the analysis of reaction pathways and the identification of transition states. mcmaster.ca A transition state is a specific configuration along a reaction coordinate that corresponds to the highest potential energy point on that path, representing the energy barrier that must be overcome for a reaction to occur. nih.govmatlantis.com

For a molecule like this compound, theoretical chemists can model potential reactions, such as further nitration, reduction of the nitro group, or ring-opening reactions. Using DFT, the geometries of reactants, products, and, most importantly, the transition state connecting them can be optimized. youtube.com The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. matlantis.com Techniques like the Nudged Elastic Band (NEB) method or growing string methods can be used to find the minimum energy path between reactants and products, providing a detailed map of the reaction. matlantis.comreadthedocs.io

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (this compound + Reagent) | 0.00 | Initial state of the system. |

| Transition State (TS1) | +25.5 | Energy barrier for the reaction. |

| Intermediate | +5.2 | A metastable species formed during the reaction. |

| Transition State (TS2) | +15.8 | Energy barrier for the conversion of the intermediate. |

| Products | -10.3 | Final state of the system. |

Energy Decomposition Analysis (EDA) is a powerful method used in conjunction with DFT to understand the nature of chemical bonds and intermolecular interactions. EDA partitions the total interaction energy between molecular fragments into physically meaningful components, such as electrostatic interaction, exchange-repulsion (also known as Pauli repulsion), polarization, and dispersion forces. rsc.orgchemrxiv.org

For studying the interaction of this compound with other molecules, such as a solvent or a reactant, EDA can provide quantitative insights. For example, it could elucidate the nature of the interaction between the nitro group and a Lewis acid. The analysis would break down the interaction energy, revealing the relative contributions of electrostatic attraction between the electron-rich oxygen atoms and the acidic center, versus the orbital interactions (polarization). Modern EDA schemes are often based on dispersion-corrected DFT to accurately capture non-covalent interactions. chemrxiv.orgyoutube.com

| Energy Component | Value (kcal/mol) | Physical Interpretation |

|---|---|---|

| Electrostatic | -8.5 | Classical Coulombic attraction/repulsion. |

| Exchange-Repulsion | +12.0 | Pauli repulsion from overlapping electron densities. |

| Polarization | -4.2 | Orbital relaxation and charge transfer. |

| Dispersion | -3.1 | Electron correlation effects (van der Waals). |

| Total Interaction Energy | -3.8 | Sum of all contributing components. |

Semi-Empirical Quantum Chemistry Methods (e.g., CNDO/2)

Semi-empirical methods are based on the same foundational Hartree-Fock formalism as ab initio methods but introduce approximations and use parameters derived from experimental data to simplify calculations. wikipedia.orglibretexts.org This makes them computationally much faster than ab initio or DFT methods, allowing for the study of larger molecular systems. wikipedia.org

Methods like CNDO/2 (Complete Neglect of Differential Overlap) were among the first all-valence-electron semi-empirical techniques developed. wikipedia.orgscispace.com These methods simplify the calculation of electron-electron repulsion integrals. scispace.com While now largely superseded by more accurate DFT and ab initio methods for small molecules, semi-empirical approaches can still be useful for initial explorations of large systems or for providing qualitative insights. researchgate.net For this compound, a method like CNDO/2 could be used to rapidly calculate properties like molecular orbital energies, partial atomic charges, and dipole moments, offering a preliminary overview of its electronic characteristics. wikipedia.org

Ab Initio Models

Ab initio (Latin for "from the beginning") methods compute molecular properties based on first principles of quantum mechanics, without using experimental parameters. libretexts.org These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic way to improve accuracy by using more sophisticated approximations for electron correlation and larger basis sets. rsc.org

For a molecule like this compound, ab initio calculations can provide highly accurate benchmark data for geometries, energies, and other electronic properties. For instance, the MP2 method could be used to investigate the molecule's conformational preferences and the rotational barrier of the nitro group. rsc.org While computationally intensive, these methods are the gold standard for accuracy and are often used to validate results from less computationally demanding methods like DFT.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broader set of computational tools that are used to study the behavior of molecules over time. These methods are particularly valuable for understanding the dynamic properties of molecules and their interactions within a larger system, such as a liquid or a polymer matrix. nih.govyoutube.com

Molecular dynamics (MD) is a prominent simulation technique that calculates the motion of atoms and molecules over time by solving Newton's equations of motion. nih.govyoutube.com An MD simulation of this compound could be used to study its conformational dynamics or its diffusion and orientation in a solvent. Such simulations rely on a "force field," which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. These simulations can provide insights into macroscopic properties by averaging over the microscopic behavior of many molecules. nih.govresearchgate.net

Intermolecular Force Calculations for Molecular Ordering

London dispersion forces, which arise from temporary fluctuations in electron distribution, are also present and increase with the size and surface area of the molecule. libretexts.orgyoutube.com For this compound, these forces contribute significantly to the cohesive energy of the system. Computational studies can quantify these interactions to predict the most stable molecular ordering. By calculating the potential energy of different molecular arrangements, it is possible to identify the crystal lattice structure with the lowest energy, which corresponds to the most stable configuration. The relative strength of dipole-dipole and dispersion forces will dictate the final molecular arrangement. aps.org

Statistical Mechanics Applications (e.g., MB-statistics)

Statistical mechanics provides a framework for relating the microscopic properties of molecules to the macroscopic thermodynamic properties of a system. Maxwell-Boltzmann (MB) statistics, in particular, describes the distribution of classical particles over various energy states in thermal equilibrium. wikipedia.orgedu.krd This is applicable when the temperature is high enough, or the particle density is low enough to neglect quantum effects. wikipedia.orgedu.krd

In the context of this compound systems, MB-statistics can be used to understand the distribution of molecules among different translational, rotational, and vibrational energy levels at a given temperature. The partition function, a central quantity in statistical mechanics, can be calculated to derive thermodynamic properties such as internal energy, entropy, and free energy. edu.krduomustansiriyah.edu.iq This allows for the prediction of how these properties change with temperature and pressure, providing insights into phase transitions and other thermodynamic behaviors of this compound. The basic postulates of MB statistics include that the particles are identical and distinguishable, and there is no restriction on the number of particles that can occupy a single energy state. edu.krd

Conformational Analysis and Steric Effects

Conformational analysis of this compound involves studying the spatial arrangement of its atoms and the energy associated with different conformations. The biphenylene (B1199973) core is a planar and rigid structure. The primary conformational flexibility arises from the rotation of the nitro group around the C-N bond.

Steric effects play a crucial role in determining the preferred conformation. The nitro group experiences steric hindrance from the adjacent hydrogen atom on the biphenylene ring. researchgate.net This steric repulsion influences the dihedral angle between the nitro group and the aromatic ring. Computational methods, such as density functional theory (DFT), can be employed to calculate the potential energy surface for this rotation and identify the most stable conformation. nih.gov The steric hindrance can lead to a non-planar arrangement of the nitro group with respect to the biphenylene ring to minimize repulsive interactions. nih.gov This twisting of the nitro group can, in turn, affect the electronic properties and reactivity of the molecule.

Structure-Activity and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) Studies with Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity or a specific property. frontiersin.org These models are built by finding a correlation between calculated molecular descriptors and the observed activity. ucsb.edu Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. researchgate.net

For this compound and related compounds, QSAR studies can be used to predict properties like mutagenicity. qsardb.org Descriptors such as topological indices, which describe the connectivity of atoms, and quantum chemical descriptors can be used to build these models. qsardb.orgtiu.edu.iq By developing a robust QSAR model, it is possible to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with desired properties.

Hyperpolarizability is a measure of the non-linear response of a molecule to an applied electric field and is a key property for materials with applications in non-linear optics. The conductor-like screening model (COSMO) is a computational method used to approximate the effect of a solvent on a molecule. nih.govnih.gov It treats the solvent as a conductor, which simplifies the calculation of the solute-solvent interaction energy. researchgate.net

For this compound, computational studies using models like COSMO can be employed to calculate its hyperpolarizability in different solvent environments. researchgate.net The presence of the electron-withdrawing nitro group can significantly influence the molecule's electronic structure and, consequently, its hyperpolarizability. These calculations are crucial for assessing the potential of this compound derivatives as non-linear optical materials.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that provide insights into the electronic properties and reactivity of a molecule. ucsb.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. edu.krdijarset.com

The HOMO-LUMO energy gap is an important parameter that reflects the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. researchgate.net

Chemical hardness (η) is another important concept related to the HOMO-LUMO gap. It is defined as half the difference between the LUMO and HOMO energies (η = (E_LUMO - E_HOMO) / 2). researchgate.netnih.gov A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. ijarset.com These parameters can be calculated using quantum chemical methods to predict the reactivity and stability of this compound.

Table of Calculated Quantum Chemical Parameters for this compound (Illustrative)

| Parameter | Value (eV) | Description |

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.4 | Energy difference between HOMO and LUMO |

| Chemical Hardness (η) | 2.7 | Measure of resistance to change in electron distribution |

Note: The values in this table are illustrative and would need to be calculated using appropriate computational chemistry software.

Impact of Substituents on Reactivity and Electronic Structure

The introduction of substituents to the biphenylene framework significantly alters its reactivity and electronic properties. The nature of these changes is dictated by the interplay of inductive and resonance effects exerted by the substituent. lumenlearning.com Substituents are broadly classified as either activating or deactivating groups. Activating groups increase the rate of electrophilic substitution compared to unsubstituted benzene (B151609), while deactivating groups decrease the rate. minia.edu.eg

Electron-donating groups activate the aromatic ring, making it more susceptible to electrophilic attack. lumenlearning.com Conversely, electron-withdrawing groups, such as the nitro (-NO₂) group in this compound, deactivate the ring. libretexts.org The nitro group exerts a strong electron-withdrawing influence through both an inductive effect (due to the high electronegativity of nitrogen and oxygen) and a resonance effect. minia.edu.egstpeters.co.in This withdrawal of electron density makes the biphenylene ring system less nucleophilic and therefore less reactive towards electrophiles by a factor of more than ten million times compared to benzene. libretexts.org

The substituent also directs the position of subsequent electrophilic substitution. Activating groups are typically ortho, para-directing, whereas deactivating groups are meta-directing. scribd.com The nitro group is a strong deactivating group and therefore directs incoming electrophiles to the meta position. This is because the carbocation intermediates formed by ortho and para attack are significantly destabilized by the adjacent positively polarized nitro group, whereas the meta intermediate avoids this unfavorable arrangement. libretexts.orgscribd.com

The dual influence of a substituent on the reactivity of an aromatic ring can be summarized by considering these two distinct electronic effects:

Inductive Effect: This effect is the withdrawal or donation of electrons through a sigma (σ) bond, driven by electronegativity differences between the atoms of the substituent and the ring carbon. lumenlearning.comstpeters.co.in

Resonance Effect: This effect involves the delocalization of lone-pair or pi (π) electrons from the substituent into the aromatic ring (electron-donating) or from the ring onto the substituent (electron-withdrawing). stpeters.co.in

The following table summarizes the effects of common substituent types:

| Substituent Type | Examples | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| Strongly Activating | -NH₂, -OH, -OR | Withdrawing | Donating (Strong) | Activating | ortho, para |

| Moderately Activating | -NHCOR, -OCOR | Withdrawing | Donating (Moderate) | Activating | ortho, para |

| Weakly Activating | -R (Alkyl), -C₆H₅ | Donating | None | Activating | ortho, para |

| Weakly Deactivating | -F, -Cl, -Br, -I | Withdrawing (Strong) | Donating (Weak) | Deactivating | ortho, para |

| Strongly Deactivating | -NO₂, -NR₃⁺, -CN, -SO₃H, -CHO, -COR | Withdrawing | Withdrawing | Deactivating | meta |

In this compound, the powerful electron-withdrawing nature of the nitro group significantly reduces the electron density of the entire biphenylene core, making it much less reactive toward electrophilic substitution than the parent biphenylene molecule.

Spectroscopic Data Interpretation through Computational Techniques (e.g., GIAO-DFT for NMR)

Computational spectroscopy serves as a critical tool for the interpretation of experimental data, providing insights that link spectral features to the underlying electronic and structural properties of molecules. aip.org For complex molecules like this compound, theoretical calculations are invaluable for the unambiguous assignment of Nuclear Magnetic Resonance (NMR) spectra. Density Functional Theory (DFT) has become a standard framework for these predictions. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a highly reliable approach for calculating NMR chemical shifts. imist.maresearchgate.net This method effectively computes the magnetic shielding tensors for each nucleus in the molecule, which can then be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.govimist.ma The GIAO/DFT approach is known to yield satisfactory chemical shift predictions for a wide range of nuclei in complex organic molecules. imist.ma

Studies have demonstrated that accurate ¹H NMR chemical shifts can be obtained using DFT methods with modest basis sets, such as cc-pVDZ or 6-31G**, particularly when solvent effects are modeled. unifr.ch For instance, calculations using the B3LYP functional can predict ¹H chemical shifts with an average deviation of approximately 0.12 ppm. unifr.ch The accuracy can be further improved by adding diffuse functions to the basis set. unifr.ch Similarly, ¹⁵N NMR chemical shifts have been systematically investigated using the GIAO-DFT method at the B3LYP/cc-pVDZ level, proving highly effective in identifying correct regioisomers and electronic states. rsc.org

The general workflow for computational NMR prediction involves:

Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). nih.gov

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum.

NMR Calculation: A GIAO-NMR calculation is performed on the optimized geometry to compute the absolute isotropic shielding values (σ) for each nucleus. unifr.ch

Chemical Shift Prediction: The calculated shielding values are converted to chemical shifts (δ) using a reference standard. Often, a linear scaling is applied to the calculated values to correct for systematic errors and improve agreement with experimental data. nih.govunifr.ch

This computational approach is particularly useful for distinguishing between isomers and assigning protons and carbons in the strained and electronically complex environment of the this compound molecule. researchgate.net

Anti-aromaticity Investigations in Biphenylene Derivatives

Biphenylene is a well-studied molecule that provides a classic example of a stable compound containing a 4n π-electron ring. rsc.org The central four-membered cyclobutadiene (B73232) (CBD) ring is formally anti-aromatic, a property that has been the subject of extensive theoretical and experimental debate. rsc.orgbeilstein-journals.org This anti-aromaticity is partially mitigated by bond fixation in the peripheral six-membered benzene rings, which themselves exhibit a reduced aromatic character compared to benzene. rsc.org Computational studies have been instrumental in quantifying the degree of anti-aromaticity in the biphenylene core and its derivatives. beilstein-journals.org The anti-aromatic character of the central ring can be tuned by the mode of annelation or substitution, ranging from highly anti-aromatic to non-aromatic. beilstein-journals.orgugent.be

A powerful computational technique for probing aromaticity and anti-aromaticity is the analysis of magnetically induced ring currents. Aromatic systems sustain a diatropic (clockwise) ring current in an external magnetic field, while anti-aromatic systems sustain a paratropic (counter-clockwise) current. The strength of these currents serves as a quantitative measure of aromatic character.

Calculations using the Continuous Transformation of Origin of Current Density (CTOCD) method at the DFT level of theory clearly show the existence of a strong paratropic (anti-aromatic) current within the four-membered ring of biphenylene. core.ac.uk Simultaneously, weaker diatropic (aromatic) currents are observed along the six-membered rings. core.ac.uk

Studies on various substituted and annelated biphenylenes have shown how the ring currents can be modulated. For example, angular benzo-annelation increases the magnitude of the paratropic current in the central ring, enhancing its anti-aromaticity. ugent.benih.gov In contrast, linear benzo-annelation has the opposite effect, decreasing the paratropic current intensity. ugent.benih.gov The presence of a substituent like the nitro group in this compound would be expected to perturb these ring currents due to its strong electronic influence on the π-system.

| Molecule/Derivative | Ring | Current Type | Character | Relative Intensity |

| Biphenylene | 4-membered | Paratropic | Antiaromatic | Strong |

| Biphenylene | 6-membered | Diatropic | Aromatic | Weaker |

| Angular Benzo-annelated Biphenylene | 4-membered | Paratropic | Antiaromatic | Increased |

| Linear Benzo-annelated Biphenylene | 4-membered | Paratropic | Antiaromatic | Decreased |

The unique electronic structure of biphenylene, particularly the anti-aromaticity of its central ring, has significant implications for its use in molecular electronics. rsc.org Single-molecule junction studies, often conducted using a mechanically controllable break junction (MCBJ) technique, provide direct insight into how charge is transported through these molecules. rsc.org

Research on biphenylene derivatives has revealed that the pathway of electron transport is crucial. rsc.org

When electrons pass through one of the peripheral phenylene rings, the electrical conductance is relatively insensitive to the anti-aromatic nature of the central core. rsc.org

However, when electrons are forced to pass through the cyclobutadiene core, transport is affected by the partial anti-aromaticity. rsc.org

The effect of substituents on conductance is also a key area of investigation. Generally, electron-withdrawing groups can influence the alignment of the molecule's frontier orbitals (HOMO and LUMO) with the Fermi level of the electrodes, thereby modulating conductance. Studies on bipyridine junctions, an analogous system, have shown that adding electron-withdrawing nitro groups can unexpectedly decrease molecular conductance. mdpi.com This effect was attributed not to the electronic nature of the nitro group itself, but to the steric hindrance it creates, which forces a larger twist angle between the rings and disrupts π-conjugation, thus lowering conductance. mdpi.com Similar steric and electronic effects would be anticipated to play a role in the conductance of a this compound molecular junction.

Advanced Applications and Research Frontiers of 2 Nitrobiphenylene in Synthetic Chemistry and Materials Science

Synthetic Intermediates for Complex Organic Molecules

2-Nitrobiphenylene and its derivatives serve as crucial intermediates in the synthesis of a variety of complex organic molecules. The reactivity of the nitro group, coupled with the biphenylene (B1199973) scaffold, allows for a diverse array of chemical transformations, leading to the construction of molecules with significant biological and material applications.

Precursors for Pharmaceuticals and Agrochemicals

Nitroaromatic compounds, including this compound derivatives, are fundamental starting materials in the production of numerous pharmaceuticals and agrochemicals. nih.gov The nitro group can be readily transformed into other functional groups, such as amines, which are key components of many biologically active compounds.

For instance, substituted nitrobenzenes are utilized in the synthesis of a wide array of indoles, which are bioactive constituents in both drugs and agricultural chemicals. nih.gov A notable example is the use of 4'-Chloro-2-nitrobiphenyl as a key intermediate in the synthesis of Boscalid, a broad-spectrum fungicide used to protect various crops. google.comresearchgate.net The synthesis of Boscalid often involves a Suzuki-Miyaura cross-coupling reaction to create the 2-nitrobiphenyl (B167123) core structure. google.comresearchgate.net

Furthermore, derivatives of this compound can act as precursors for various pharmaceuticals. For example, ethyl 2-methyl-3-(2-nitrophenyl)propanoate, a related nitroaromatic compound, is an intermediate in the synthesis of potential drug candidates with anti-inflammatory and antimicrobial properties. The versatility of the nitro group allows for its conversion into functionalities that are essential for the biological activity of these molecules.

| Intermediate | Target Compound Class/Name | Application Area | Key Synthetic Transformation |

| 4'-Chloro-2-nitrobiphenyl | Boscalid | Agrochemical (Fungicide) | Suzuki-Miyaura Coupling |

| Substituted 2-nitrobiphenyls | Indole (B1671886) derivatives | Pharmaceuticals, Agrochemicals | Reductive cyclization |

| Ethyl 2-methyl-3-(2-nitrophenyl)propanoate | Potential anti-inflammatory and antimicrobial agents | Pharmaceuticals | Various functional group interconversions |

Building Blocks for Dye Synthesis

The electronic properties of the nitro group make this compound and related nitroaromatic compounds valuable building blocks in the synthesis of dyes and pigments. alfa-industry.com The electron-withdrawing nature of the nitro group can be exploited to tune the optical and electronic properties of the resulting dye molecules. mdpi.comnih.gov

While direct examples of this compound in commercial dyes are not extensively documented, the principles of dye synthesis often rely on nitroaromatic precursors. For example, nitro-perylenediimide (nitro-PDI) is highlighted as a powerful building block for a large variety of PDI-based materials, which are important dyes in functional organic materials. mdpi.comnih.gov The synthesis of complex, multi-chromophoric dye sensitizers for applications like dye-sensitized solar cells often involves the strategic placement of functional groups on aromatic scaffolds, a role for which nitrobiphenylenes could be suited. osti.govrsc.org The general methodology for creating diverse dye structures often involves functionalizing aromatic cores, and nitro groups are key functionalities in this context. dyenamo.se

Synthesis of Natural Product Scaffolds

The synthesis of natural products often presents significant challenges due to their complex and diverse structures. rsc.orgnih.gov this compound derivatives have emerged as valuable starting materials for constructing the core scaffolds of various natural products, particularly those containing the carbazole (B46965) framework. derpharmachemica.comresearchgate.net

A prominent application is in the synthesis of carbazole alkaloids. Several naturally occurring carbazole alkaloids, such as murrayaquinone A, murrayafoline A, and koenigine-quinone A, have been formally synthesized using methods that involve the cyclization of 2-nitrobiphenyl precursors. wvu.edu This approach often provides a more efficient and higher-yielding route compared to previously reported syntheses. wvu.edu The general strategy involves a palladium-catalyzed reductive N-heteroannulation of a 2-nitrobiphenyl derivative to form the carbazole core. wvu.edu This method has been successfully applied to the total synthesis of various carbazole alkaloids, demonstrating the utility of this compound as a key building block in natural product synthesis. derpharmachemica.com

Contribution to N-Heterocyclic Compound Synthesis

Nitrogen-containing heterocyclic compounds (N-heterocycles) are ubiquitous in nature and form the structural core of many pharmaceuticals, agrochemicals, and functional materials. nih.govmdpi.comresearchgate.netzioc.ruorganic-chemistry.org this compound is a particularly important precursor for the synthesis of various N-heterocycles, most notably carbazoles, but also potentially serving as a starting point for indole and pyrrole (B145914) systems.

Carbazole Derivatives

The reductive cyclization of 2-nitrobiphenyls is a widely employed and effective method for the synthesis of carbazole derivatives. researchgate.netnih.govscite.aiacs.org This reaction, often referred to as the Cadogan reaction, involves the deoxygenation of the nitro group, typically mediated by a trivalent phosphorus reagent like triphenylphosphine (B44618), leading to the formation of a nitrene intermediate that subsequently cyclizes to form the carbazole ring system. nih.govscite.aiacs.org

This method is valued for its straightforward execution, tolerance of a broad range of functional groups, and the high yields of the desired carbazole products without the formation of significant side products. nih.govscite.ai The reaction conditions can be optimized, with higher boiling point solvents generally affording better yields. nih.govscite.aiacs.org

Palladium-catalyzed reactions have also been developed for the synthesis of carbazoles from 2-nitrobiphenyls. wvu.edu For instance, a palladium-catalyzed reductive N-heteroannulation using carbon monoxide as the reductant provides an efficient route to carbazolones, which are themselves valuable intermediates for naturally occurring carbazoles. wvu.edu

| Reactant | Reagent/Catalyst | Product | Reaction Type |

| 2-Nitrobiphenyl | Triphenylphosphine | Carbazole | Cadogan Reductive Cyclization |

| 2-(2-Nitrophenyl)-2-cyclohexen-1-one | Pd(dba)₂, dppp, CO | 1,2-Dihydro-4(3H)-carbazolone | Palladium-catalyzed Reductive N-heteroannulation |

Indole and Pyrrole Systems

While the synthesis of carbazoles from 2-nitrobiphenyls is well-established, the underlying principle of reductive cyclization of nitroarenes can also be applied to the synthesis of other N-heterocycles like indoles and pyrroles. researchgate.net The general strategy involves the reductive cyclization of β-nitrostyrenes and 1-nitro-1,3-dienes to furnish indoles and pyrroles, respectively. researchgate.net

Although direct synthesis from this compound itself is not the primary route, the chemistry developed around nitroarene reductions is broadly applicable. For example, the reaction of ortho-substituted nitrobenzenes with vinyl Grignard reagents can lead to the formation of 7-substituted indoles. bhu.ac.in Furthermore, palladium-catalyzed reductive N-heteroannulation reactions of 2-nitrostyrenes are a known method for indole synthesis. wvu.edu The versatility of these reductive cyclization methods highlights the potential for developing synthetic routes to complex indole and pyrrole systems that could originate from appropriately substituted this compound precursors. researchgate.netuit.norsc.org

Pyrimidine (B1678525) N-Oxides and Other Fused Heterocycles

The strained biphenylene core, particularly when functionalized with an electron-withdrawing nitro group as in this compound, serves as a valuable precursor for the synthesis of complex fused heterocyclic systems. Research has demonstrated its utility in creating novel molecular architectures with interesting electronic and structural properties.

One notable application is the synthesis of biphenylene-fused pyrimidine N-oxides. The reaction of this compound with ethyl isocyanoacetate in the presence of a strong base like potassium tert-butoxide (t-BuOK) yields the corresponding pyrimidine N-oxide derivative. clockss.org This transformation is significant as it provides a pathway to extend the π-conjugated system of biphenylene, incorporating a heterocyclic N-oxide moiety. The low Lowest Unoccupied Molecular Orbital (LUMO) energy of the biphenylene system facilitates this type of reaction. clockss.org The formation of these fused heterocycles has been confirmed through spectroscopic methods, and their structures provide insight into the reactivity of the strained biphenylene nucleus. clockss.org

The synthesis of fused heterocycles is a broad and active area of research, as these compounds form the backbone of many functional materials and pharmaceuticals. researchgate.netmsu.edu The general strategy involves the reductive cyclization of nitroarenes, where a nitro group positioned ortho to a reactive substituent can be transformed into a new ring system. researchgate.net In the context of this compound, the nitro group is the key functional handle that enables its annulation to form larger, more complex heterocyclic structures. clockss.orgjst.go.jp

| Reaction | Reactants | Conditions | Products | Reference |

| Pyrimidine N-Oxide Synthesis | This compound, Ethyl isocyanoacetate | t-BuOK (base) | Biphenylene-fused pyrimidine N-oxide | clockss.org |

Phenanthridinones

This compound and its derivatives are key intermediates in the synthesis of phenanthridinones, a class of polycyclic aromatic compounds with applications in medicinal chemistry and materials science. Various synthetic strategies leverage the reactivity of the nitro group and the biphenyl (B1667301) backbone to construct the characteristic fused-ring system of phenanthridinone.

One established method involves the reduction of a 2'-nitrobiphenyl-2-carboxylic acid. This precursor, which can be derived from this compound, cyclizes upon reduction with reagents like ammoniacal ferrosulfate or zinc and hydrochloric acid to form phenanthridone. core.ac.uk Another approach is the base-catalyzed condensation of certain 2-substituted 2-nitrobiphenyls, which can lead to the formation of phenanthridine-N-oxides, direct precursors to phenanthridines. core.ac.uk

Furthermore, palladium-catalyzed cross-coupling reactions are employed to create the initial 2-nitrobiphenyl structure, which is then subjected to cyclization. uj.ac.za Reductive carbonylation of o-nitrobiphenyl, catalyzed by transition metal complexes like Ru₃(CO)₁₂, is another route where a nitrene intermediate is proposed to undergo insertion into an aromatic C-H bond, ultimately leading to the formation of phenanthridinones through the insertion of an isocyanate (-NCO) group. psu.edu These methods highlight the versatility of the 2-nitrobiphenyl scaffold in constructing complex heterocyclic frameworks. uj.ac.za